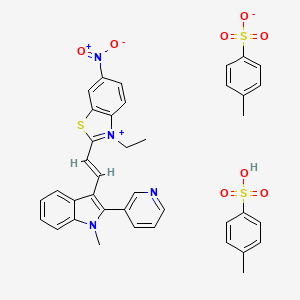

3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate, mono-p-toluenesulfonate

Description

3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate, mono-p-toluenesulfonate is a complex organic compound with a unique structure that combines multiple functional groups

Properties

CAS No. |

25052-61-3 |

|---|---|

Molecular Formula |

C39H36N4O8S3 |

Molecular Weight |

784.9 g/mol |

IUPAC Name |

3-ethyl-2-[(E)-2-(1-methyl-2-pyridin-3-ylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C25H21N4O2S.2C7H8O3S/c1-3-28-22-12-10-18(29(30)31)15-23(22)32-24(28)13-11-20-19-8-4-5-9-21(19)27(2)25(20)17-7-6-14-26-16-17;2*1-6-2-4-7(5-3-6)11(8,9)10/h4-16H,3H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+1;;/p-1 |

InChI Key |

HFOFVTJEWCBWPZ-UHFFFAOYSA-M |

Isomeric SMILES |

CC[N+]1=C(SC2=C1C=CC(=C2)[N+](=O)[O-])/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CN=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

CC[N+]1=C(SC2=C1C=CC(=C2)[N+](=O)[O-])C=CC3=C(N(C4=CC=CC=C43)C)C5=CN=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate involves multiple steps, starting from readily available precursors. The key steps typically include:

Formation of the indole derivative: This involves the reaction of a pyridine derivative with an appropriate indole precursor under acidic or basic conditions.

Vinylation: The indole derivative is then subjected to a vinylation reaction, often using a vinyl halide or vinyl sulfone in the presence of a base.

Nitrobenzothiazolium formation: The vinylated indole is reacted with a nitrobenzothiazole derivative under specific conditions to form the desired benzothiazolium salt.

p-Toluenesulfonate addition: Finally, the benzothiazolium salt is treated with p-toluenesulfonic acid to yield the mono-p-toluenesulfonate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Key Properties

- Molecular Formula: C₁₉H₁₈N₄O₃S

- Molecular Weight: 378.44 g/mol

- Solubility: Soluble in organic solvents such as DMSO and methanol.

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds with similar structures exhibit significant anticancer properties. The indole and benzothiazole components are critical for interacting with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of benzothiazole can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:

A study published in the European Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives possess potent anticancer activity against various human cancer cell lines, suggesting potential applications for 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate in cancer therapeutics .

Materials Science

Dye Sensitizers:

The compound's ability to absorb visible light makes it a candidate for use as a dye sensitizer in solar cells. Its unique electronic properties can enhance the efficiency of photovoltaic devices.

Research Findings:

A comparative study on dye-sensitized solar cells (DSSCs) revealed that incorporating similar compounds improved light absorption and conversion efficiency. The structural features of 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate may provide insights into designing more effective sensitizers .

Biochemical Applications

Fluorescent Probes:

Due to its structural characteristics, the compound can serve as a fluorescent probe for biological imaging. Its ability to emit fluorescence upon excitation makes it useful for tracking cellular processes.

Case Study:

In a study focusing on cellular imaging, similar nitrobenzothiazole derivatives were utilized as fluorescent markers to visualize cellular structures and dynamics, highlighting the potential application of 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate in advanced imaging techniques .

Comparative Data Table

| Property/Feature | 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate | Similar Compounds |

|---|---|---|

| Anticancer Activity | Significant inhibition of cancer cell proliferation | Benzothiazole derivatives |

| Solar Cell Efficiency | Potential as a dye sensitizer | Various organic dyes |

| Fluorescent Properties | Emits fluorescence upon excitation | Nitrobenzothiazole derivatives |

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

- 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium chloride

- 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium bromide

Uniqueness

Compared to similar compounds, 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate is unique due to its specific counterion (p-toluenesulfonate), which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable for certain applications where these properties are critical.

Biological Activity

The compound 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate, mono-p-toluenesulfonate is a complex organic molecule with potential biological activity. This article aims to summarize its biological properties, mechanisms of action, and relevant research findings.

Chemical Formula

- Molecular Formula : C23H24N3O4S2

- Molecular Weight : 464.58 g/mol

Structure

The compound features an indole moiety substituted with a pyridine group, a nitrobenzothiazole unit, and a p-toluenesulfonate group, contributing to its unique properties and biological activities.

Research indicates that compounds similar to this one exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with indole and pyridine structures have shown effectiveness against bacterial strains.

- Anticancer Properties : Certain derivatives have been studied for their potential to inhibit tumor growth through apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from oxidative stress.

Case Studies

- Antimicrobial Activity

- Anticancer Potential

- Neuroprotection

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.